molecular formula C22H26N2O3 B1223712 5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE

5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE

Cat. No.: B1223712
M. Wt: 366.5 g/mol
InChI Key: JYGFJAIEAMRPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is a complex heterocyclic compound that belongs to the class of pyrroloisoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-a]isoquinolines, including 5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE, can be achieved through multicomponent 1,3-dipolar cycloaddition reactions. This method involves the reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction conditions are typically mild, and the structure of the resulting compounds is confirmed using IR and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the multicomponent reactions and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is unique due to its specific substitution pattern and the presence of the piperidinocarbonyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

5,5-diethyl-1-(piperidine-1-carbonyl)-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione

InChI

InChI=1S/C22H26N2O3/c1-3-22(4-2)14-15-10-6-7-11-16(15)18-17(19(25)21(27)24(18)22)20(26)23-12-8-5-9-13-23/h6-7,10-11H,3-5,8-9,12-14H2,1-2H3

InChI Key

JYGFJAIEAMRPNW-UHFFFAOYSA-N

SMILES

CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCCCC4)CC

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCCCC4)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 2
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5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 3
5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 4
Reactant of Route 4
5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 5
Reactant of Route 5
5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 6
5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE

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